4-Methylumbelliferyl alpha-L-rhamnopyranoside 4-Methylumbelliferyl alpha-L-rhamnopyranoside
Brand Name: Vulcanchem
CAS No.: 106488-05-5
VCID: VC20787381
InChI: InChI=1S/C16H18O7/c1-7-5-12(17)23-11-6-9(3-4-10(7)11)22-16-15(20)14(19)13(18)8(2)21-16/h3-6,8,13-16,18-20H,1-2H3/t8-,13-,14+,15+,16-/m0/s1
SMILES: CC1C(C(C(C(O1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C)O)O)O
Molecular Formula: C16H18O7
Molecular Weight: 322.31 g/mol

4-Methylumbelliferyl alpha-L-rhamnopyranoside

CAS No.: 106488-05-5

Cat. No.: VC20787381

Molecular Formula: C16H18O7

Molecular Weight: 322.31 g/mol

* For research use only. Not for human or veterinary use.

4-Methylumbelliferyl alpha-L-rhamnopyranoside - 106488-05-5

Specification

CAS No. 106488-05-5
Molecular Formula C16H18O7
Molecular Weight 322.31 g/mol
IUPAC Name 4-methyl-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-2-one
Standard InChI InChI=1S/C16H18O7/c1-7-5-12(17)23-11-6-9(3-4-10(7)11)22-16-15(20)14(19)13(18)8(2)21-16/h3-6,8,13-16,18-20H,1-2H3/t8-,13-,14+,15+,16-/m0/s1
Standard InChI Key CQKHENXHLAUMBH-JKNOJPNLSA-N
Isomeric SMILES C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C)O)O)O
SMILES CC1C(C(C(C(O1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C)O)O)O
Canonical SMILES CC1C(C(C(C(O1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C)O)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator